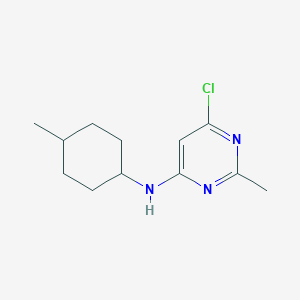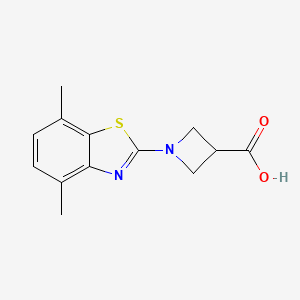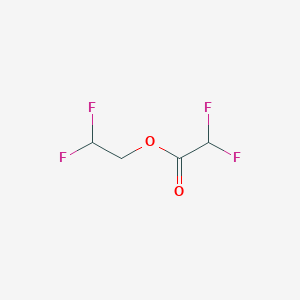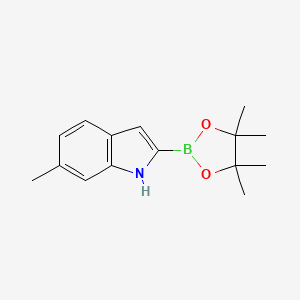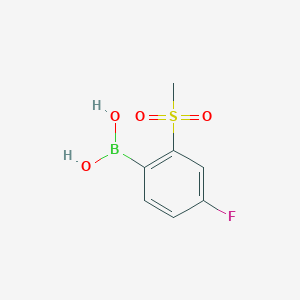
4-Fluoro-2-(methylsulfonyl)phenylboronic acid
Vue d'ensemble
Description
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a heteroaryl boronic acid . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is C7H8BFO4S . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
4-Fluoro-2-(methylsulfonyl)phenylboronic acid may be used as a reagent for sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Physical And Chemical Properties Analysis
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a solid at room temperature . It has a molecular weight of 218.01 . The compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is involved in various synthesis and chemical reaction studies, highlighting its utility in creating complex molecular structures. For instance, it has been utilized in the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis approach developed by Qiu et al. (2009) offers a more accessible method for producing this compound, avoiding the use of expensive palladium and toxic phenylboronic acid, which previously limited large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Material Science
The compound has been implicated in environmental and material science research, particularly in studies related to fluorinated materials and their impact on the environment. Bao et al. (2020) investigated the degradability of 6:2 Fluorotelomer sulfonic acid, a compound related to perfluorinated substances, under various treatments. Their findings suggest that compounds like 4-fluoro-2-(methylsulfonyl)phenylboronic acid could play a role in developing more environmentally friendly materials and understanding the degradation pathways of fluorinated compounds (Bao, Deng, Cagnetta, Huang, & Yu, 2020).
Polymer and Electrolyte Membrane Development
In the field of polymer science, new monomers containing phenyl groups have been synthesized for the development of polymer electrolyte membranes. Research by Li et al. (2010) on sulfonated poly(arylene ether sulfone) copolymers demonstrates the potential of using compounds like 4-fluoro-2-(methylsulfonyl)phenylboronic acid in creating advanced materials with specific properties, such as high ionic conductivity, which are essential for applications in fuel cells and other electrochemical devices (Li, Shin, Hwang, Lee, & Guiver, 2010).
Advanced Organic Synthesis
The compound is also significant in the realm of advanced organic synthesis. For example, Miyatake et al. (1997) described the synthesis and characterization of poly(thiophenylenesulfonic acid), a novel class of polyaromatic electrolyte. Their work illustrates the versatility of compounds like 4-fluoro-2-(methylsulfonyl)phenylboronic acid in synthesizing polymers with high sulfonation levels, leading to materials with excellent proton conductivity, which is crucial for various technological applications (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).
Recognition and Sensing Applications
In another intriguing application, Sawada et al. (2000) explored the self-assembled aggregates of fluoroalkylated end-capped oligomers for selective recognition of hydrophilic amino and N,N-dimethylamino compounds. Their findings highlight the potential of using 4-fluoro-2-(methylsulfonyl)phenylboronic acid derivatives in designing sensor materials capable of selective interaction with specific chemical species, which is valuable for environmental monitoring, diagnostics, and chemical sensing (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
(4-fluoro-2-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXXYBTIPXTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)S(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methylsulfonyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)
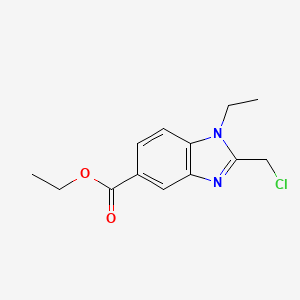
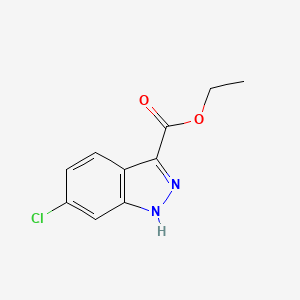
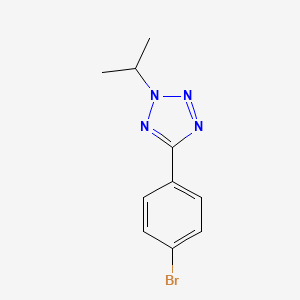
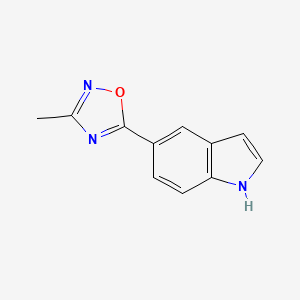
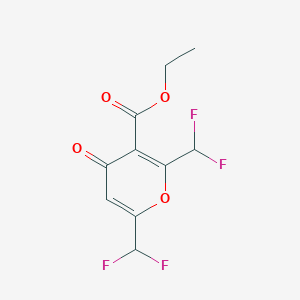
![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)
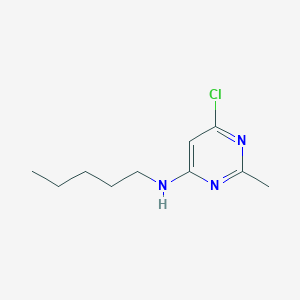
![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)
